4-methoxy-7-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
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Overview
Description
4-methoxy-7-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, an imidazole ring, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-7-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated intermediates, base catalysts, and solvents like dimethylformamide (DMF) and toluene .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-7-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides and acids
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methoxy-7-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-methoxy-7-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure and exhibit antimicrobial properties.
Benzothiazole derivatives: Compounds such as riluzole and pramipexole contain the benzothiazole core and are used in neurological treatments
Uniqueness
4-methoxy-7-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is unique due to its combination of three distinct heterocyclic moieties, which may confer a broader range of biological activities and chemical reactivity compared to simpler analogs .
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-methoxy-7-methyl-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H20N4OS/c1-11-4-5-14(22-3)15-16(11)23-17(19-15)21-9-13(10-21)8-20-7-6-18-12(20)2/h4-7,13H,8-10H2,1-3H3 |
InChI Key |
NBILZPRYDZKWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CC(C3)CN4C=CN=C4C |
Origin of Product |
United States |
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